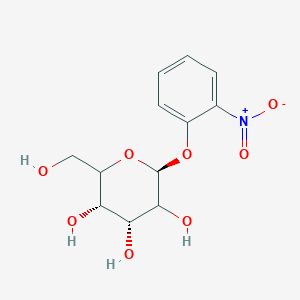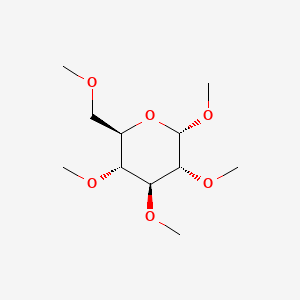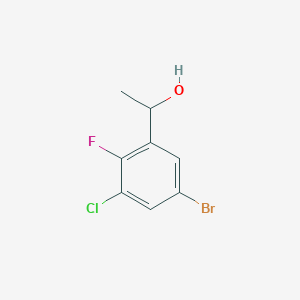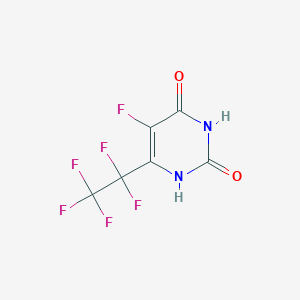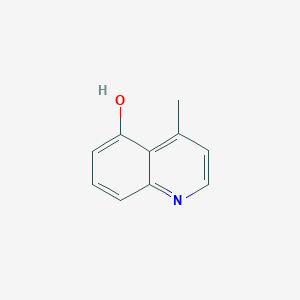![molecular formula C23H29NO3 B14755503 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one CAS No. 2525-98-6](/img/structure/B14755503.png)
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one typically involves several steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.
Analyse Des Réactions Chimiques
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in the context of its potential use as a COVID-19 drug candidate, it has been shown to interact with the 7ALI protein through hydrogen bonding, π-stacking, and hydrophobic interactions . These interactions can influence the stability and activity of the protein, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one: This compound has a similar morpholine group but differs in its vinyl and nitro substituents.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: This compound has a similar morpholine group but differs in its dimethylamino and methylphenyl substituents.
Propriétés
Numéro CAS |
2525-98-6 |
|---|---|
Formule moléculaire |
C23H29NO3 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-[2-(4-morpholin-4-ylbutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO3/c25-22(13-12-20-8-2-1-3-9-20)21-10-4-5-11-23(21)27-17-7-6-14-24-15-18-26-19-16-24/h1-5,8-11H,6-7,12-19H2 |
Clé InChI |
NJYWMZWZHQVAAU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


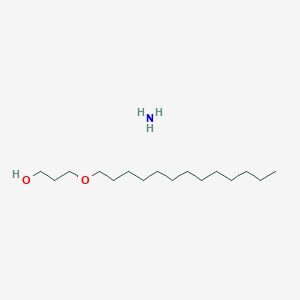
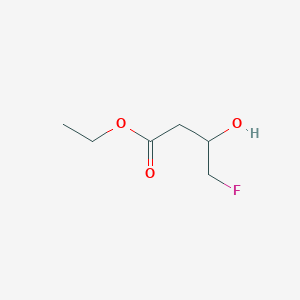
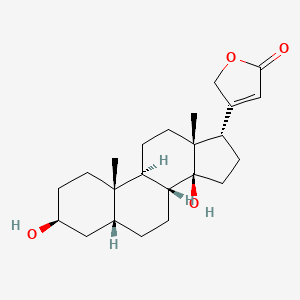
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)



